![molecular formula C21H28N2O2S B13348126 2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine CAS No. 1202647-54-8](/img/structure/B13348126.png)
2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine is a novel compound known for its high affinity as an antagonist for κ-opioid receptors. This compound has shown significant potential in pharmacological research, particularly in the treatment of depression and addiction disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine involves several steps, starting with the preparation of the biphenyl sulfonyl intermediate. This intermediate is then reacted with 2-methylpropan-1-amine under controlled conditions to yield the final product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the sulfonyl position.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of sulfonyl-containing molecules.
Biology: Investigated for its interactions with biological receptors, particularly κ-opioid receptors.
Medicine: Explored for its potential therapeutic effects in treating depression and addiction disorders.
Wirkmechanismus
The compound exerts its effects primarily through antagonism of κ-opioid receptors. By binding to these receptors, it inhibits their activity, which can lead to antidepressant-like effects and attenuation of stress-related behaviors. The molecular targets include human, rat, and mouse κ-opioid receptors, with high affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naltrexone: Another κ-opioid receptor antagonist, but with different chemical structure and pharmacokinetic properties.
Buprenorphine: A partial agonist at κ-opioid receptors, used in the treatment of opioid addiction.
Naloxone: An opioid receptor antagonist with broader activity across different opioid receptors.
Uniqueness
2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine is unique due to its high selectivity and affinity for κ-opioid receptors, making it a valuable tool in pharmacological research. Its distinct chemical structure also allows for specific interactions with the target receptors, providing insights into the development of new therapeutic agents .
Eigenschaften
CAS-Nummer |
1202647-54-8 |
|---|---|
Molekularformel |
C21H28N2O2S |
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine |
InChI |
InChI=1S/C21H28N2O2S/c1-17(2)15-22-16-18-9-11-19(12-10-18)20-7-3-4-8-21(20)26(24,25)23-13-5-6-14-23/h3-4,7-12,17,22H,5-6,13-16H2,1-2H3 |
InChI-Schlüssel |
OWVIKBRKPCTDEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNCC1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)N3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


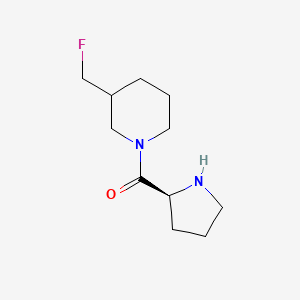
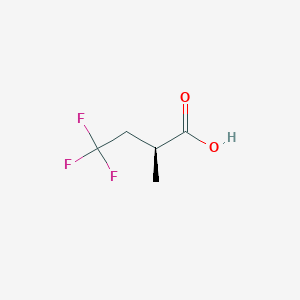


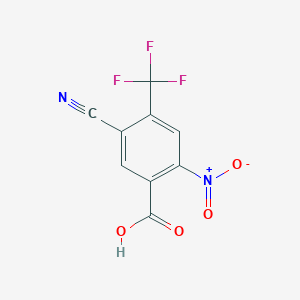
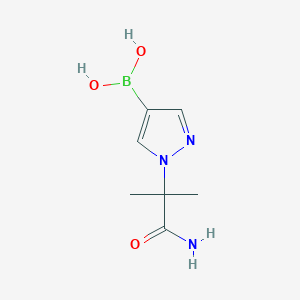
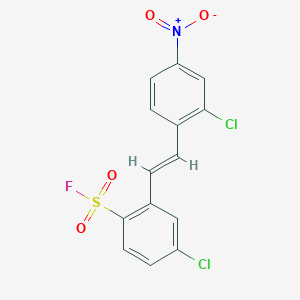
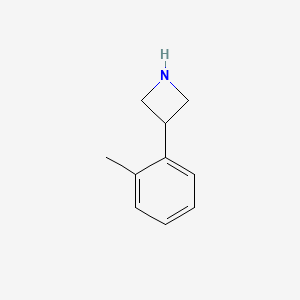
![4-(4-Methylpiperazin-1-yl)-3-(2-oxopropylidene)-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B13348092.png)
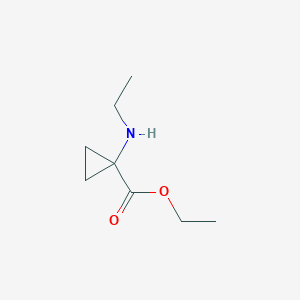

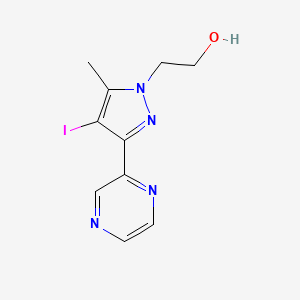
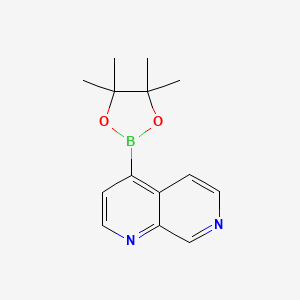
![1-isopropyl-6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13348121.png)
